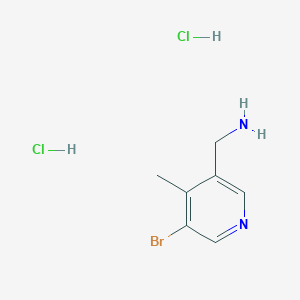

(5-Bromo-4-methylpyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(5-bromo-4-methylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5-6(2-9)3-10-4-7(5)8;;/h3-4H,2,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXVWDYTOWLHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1CN)Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methylpyridin-3-yl)methanamine dihydrochloride typically involves the bromination of 4-methylpyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetonitrile. The brominated product is then reacted with methanamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylpyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using arylboronic acids.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include various substituted pyridines, aldehydes, acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Bromo-4-methylpyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The positional arrangement of substituents on the pyridine ring significantly impacts physicochemical and biological properties. Key analogues include:

Key Observations :

Halogen Substitution Impact

Halogen choice influences lipophilicity, stability, and reactivity:

| Halogen | Electronegativity | Lipophilicity (LogP) | Common Applications |

|---|---|---|---|

| Br | 2.96 | ~1.0 (estimated) | Pharmaceuticals, agrochemicals |

| Cl | 3.16 | ~0.8 | Pesticides, intermediates |

| F | 3.98 | ~0.5 | PET imaging, CNS drugs |

The bromine in the target compound provides a balance between moderate electronegativity and higher lipophilicity, favoring membrane permeability in drug design compared to fluorine .

Amine Group Variations

- Methanamine vs.

- Salt Forms: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than monohydrochloride analogues, critical for formulation in biological assays .

Biological Activity

(5-Bromo-4-methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a brominated pyridine ring and an amine group, contributing to its diverse interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C₇H₉BrN₂·2HCl, with a molecular weight of approximately 244.07 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, which plays a crucial role in its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity. This property is particularly relevant in the context of cancer therapy, where enzyme inhibitors are essential for controlling tumor growth.

- Receptor Modulation : It acts as an agonist or antagonist at various receptors, modulating receptor activity and downstream signaling pathways. This characteristic is vital for its potential therapeutic effects in various diseases.

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits notable biological activity:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. For instance:

- A study found that it effectively inhibited cell growth in various cancer cell lines, including those resistant to conventional therapies. The IC₅₀ values reported were as low as 12 nM in certain cell lines, indicating potent activity against tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- In vitro tests demonstrated that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| Anticancer | KARPAS422 | 12 | |

| Antimicrobial | E. coli | 25 | |

| S. aureus | 30 |

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Study on Antitumor Efficacy : In a preclinical trial involving EZH2 mutant lymphoma models, the compound exhibited strong antitumor activity, significantly reducing tumor size compared to control groups .

- Antibacterial Screening : A comprehensive screening against multiple bacterial strains revealed that the compound effectively inhibited growth in both resistant and non-resistant strains, highlighting its potential utility in treating infections caused by multidrug-resistant organisms.

Q & A

Basic: What synthetic methodologies are recommended for preparing (5-Bromo-4-methylpyridin-3-yl)methanamine dihydrochloride with high purity?

Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. Key steps include:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using precursors like 3-bromo-4-methylpyridine .

- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate steps, followed by acidic deprotection with trifluoroacetic acid (TFA) and HCl .

- Purification : Column chromatography with solvent gradients (e.g., ethyl acetate/hexane) and drying agents (anhydrous Na₂SO₄) to isolate intermediates. Final hydrochloride salt formation is achieved via HCl/ether precipitation .

Yield Optimization : Low yields (~11%) during salt formation may require adjustments in stoichiometry or alternative drying methods.

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns on the pyridine ring and methyl/bromo positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 262.04 Da for related methanamine derivatives) .

- Elemental Analysis : Quantify chloride content to validate dihydrochloride salt stoichiometry .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .

Advanced: How can researchers address contradictory data in reaction yields or impurity profiles during synthesis?

Answer:

- Root-Cause Analysis : Trace impurities (e.g., residual solvents or byproducts) using LC-MS or GC-MS. For example, incomplete Boc deprotection may require extended TFA exposure .

- Process Optimization : Adjust microwave-assisted reaction parameters (e.g., temperature, time) for coupling steps to minimize side reactions .

- Alternative Routes : Explore boronic acid intermediates or alternative catalysts (e.g., Pd(PPh₃)₂Cl₂) to improve efficiency .

Advanced: What computational tools are suitable for predicting the compound’s reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT) : Model electronic effects of bromo/methyl groups on pyridine ring reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., LOXL2 inhibition, as seen in related methanamine derivatives) to guide SAR studies .

- Solubility Prediction : Use tools like COSMO-RS to estimate solubility in aqueous/organic solvents for formulation .

Advanced: How do substituents (bromo, methyl) influence the compound’s physicochemical and pharmacological properties?

Answer:

- Electron-Withdrawing Effects : The bromo group enhances electrophilicity, potentially improving binding to electron-rich biological targets .

- Steric Effects : The methyl group at the 4-position may restrict rotational freedom, stabilizing specific conformations during target engagement .

- LogP Modulation : Bromo increases hydrophobicity, while the dihydrochloride salt improves aqueous solubility for in vitro assays .

Advanced: What strategies are effective for scaling up synthesis without compromising yield or purity?

Answer:

- Batch vs. Flow Chemistry : Transition from microwave batch reactions to continuous flow systems for improved heat/mass transfer .

- Crystallization Optimization : Screen counterions (e.g., HCl vs. HBr) to enhance salt stability and crystallinity .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How can researchers validate the compound’s stability under various storage conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .

- Long-Term Stability : Store aliquots at -20°C (lyophilized) or 4°C (solution) and assess purity monthly .

- pH Stability : Test solubility and degradation in buffers (pH 1–12) to identify optimal handling conditions .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.